4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride
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Overview
Description
4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride is a compound that features a piperidine ring, a phenyl group, and a sulfanyl linkage. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of the piperidine ring, a common structural motif in many bioactive molecules, makes it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization of appropriate precursors.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Coupling with Phenylamine: The final step involves coupling the piperidin-4-ylsulfanyl intermediate with phenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride can undergo various chemical reactions, including:
Substitution: The phenylamine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes in the body, potentially modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Known for its antiplasmodial activity.
N-(Piperidin-4-yl)benzamide derivatives: Exhibits good biological potential and inhibitory activity.
Uniqueness
4-(Piperidin-4-ylsulfanyl)-phenylamine dihydrochloride is unique due to the presence of both the piperidine ring and the sulfanyl linkage, which may confer distinct pharmacological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C11H18Cl2N2S |
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Molecular Weight |
281.2 g/mol |
IUPAC Name |
4-piperidin-4-ylsulfanylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2S.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-4,11,13H,5-8,12H2;2*1H |
InChI Key |
MTAGLDIWOTYATL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
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